N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
Description
The exact mass of the compound this compound is 368.22122615 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20(22-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)23-24-25/h6-7,9,11-12H,1-5,8,10,13-16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGFAHUCRCSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by:
- Cyclohexene moiety : Enhances hydrophobic interactions.
- Benzotriazine core : Known for various biological activities.
- Hexanamide linkage : Increases solubility and bioavailability.
Research indicates that this compound may interact with specific molecular targets in the body:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Its structural components may confer activity against various microbial strains.
In Vitro Studies
In vitro experiments have demonstrated the following biological activities:
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal cell death in oxidative stress models | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Enzyme Inhibition | Significant inhibition of specific metabolic enzymes |
Neuroprotective Properties
A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results showed that treatment with this compound led to:
- Improved cognitive function : Enhanced memory retention and learning capabilities.
- Reduced amyloid plaque formation : Lower levels of amyloid-beta were observed in treated mice compared to controls.
Antimicrobial Efficacy
In another study assessing antimicrobial activity, the compound exhibited significant efficacy against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzotriazine core.
- Coupling with the cyclohexene derivative.
- Finalization through amide bond formation.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Understanding the pharmacokinetics and pharmacodynamics in living organisms.
- Therapeutic applications : Investigating potential uses in treating neurodegenerative diseases and infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
